PIP4K-IN-a131

Cancer-selective cytotoxicity Ras-driven malignancy PIK3IP1-mediated growth arrest

PIP4K-IN-a131 (also designated a131) is a small-molecule inhibitor of phosphatidylinositol-5-phosphate 4-kinases (PIP4Ks), a family of lipid kinases involved in phosphoinositide signaling and metabolic regulation. The compound is characterized by dual inhibitory properties: it targets PIP4K lipid kinases and simultaneously disrupts mitotic progression.

Molecular Formula C20H13N3
Molecular Weight 295.3 g/mol
Cat. No. B2914891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePIP4K-IN-a131
Molecular FormulaC20H13N3
Molecular Weight295.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=CC3=CC=CC4=C3C=CN=C4)C#N
InChIInChI=1S/C20H13N3/c21-11-16(19-13-23-20-7-2-1-6-18(19)20)10-14-4-3-5-15-12-22-9-8-17(14)15/h1-10,12-13,23H/b16-10+
InChIKeyGWWKEWLUVHLNEX-MHWRWJLKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





PIP4K-IN-a131 (a131) CAS 2055405-95-1: A Dual-Mechanism Lipid Kinase and Mitotic Inhibitor with Cancer-Selective Lethality


PIP4K-IN-a131 (also designated a131) is a small-molecule inhibitor of phosphatidylinositol-5-phosphate 4-kinases (PIP4Ks), a family of lipid kinases involved in phosphoinositide signaling and metabolic regulation. The compound is characterized by dual inhibitory properties: it targets PIP4K lipid kinases and simultaneously disrupts mitotic progression [1]. Its molecular formula is C₂₀H₁₃N₃ with a molecular weight of 295.3 g/mol . Unlike conventional PIP4K inhibitors developed as chemical probes for target engagement studies, a131 was identified through an unbiased cellular thermal shift assay (CETSA) screen and demonstrates a unique functional profile—selective killing of cancer cells while inducing reversible growth arrest in normal cells [1].

Why PIP4K-IN-a131 Cannot Be Substituted by THZ-P1-2, CC260, or BAY-091: Mechanistic Divergence and Functional Selectivity


PIP4K-targeting compounds are not functionally interchangeable. While THZ-P1-2 and CC260 are PIP4K2 inhibitors with distinct affinity profiles, and BAY-091 is a highly potent and selective PIP4K2A inhibitor (IC₅₀ ~1-2 nM) developed as a chemical probe, a131 is the only compound in this class with experimentally validated dual-mechanism activity—combining PIP4K inhibition with mitotic disruption—that yields a documented therapeutic window between cancer and normal cells [1]. THZ-P1-2 demonstrates superior pro-apoptotic potency in ALL models but lacks the dual-mechanism characterization [2]. BAY-091 exhibits exceptional biochemical potency (IC₅₀ 1.3 nM) and selectivity yet fails to translate target engagement into antiproliferative activity in p53-deficient tumor cells [3]. CC260 offers nanomolar Ki values (30-40 nM) against PIP4K isoforms but remains a relatively uncharacterized probe without peer-reviewed functional selectivity data . Substituting a131 with any of these analogs would fundamentally alter the experimental question being addressed, as only a131 combines verified cancer-selective lethality via dual blockade with a defined mechanism of reversible normal-cell protection through PIK3IP1-mediated PI3K/Akt/mTOR suppression [1].

PIP4K-IN-a131: Quantified Differentiation Evidence Against PIP4K2 Inhibitors


Cancer-Selective Lethality: Differential Cell Viability Between Normal and Ras-Transformed BJ Fibroblasts

PIP4K-IN-a131 (a131) exhibits functional cancer selectivity that is mechanistically absent in comparator PIP4K2 inhibitors BAY-091, THZ-P1-2, and CC260. In a direct comparative cell viability assay, a131 (10 μM, 72 h) reduced viability of Ras-transformed BJ fibroblasts to approximately 20% of control while preserving normal BJ fibroblast viability at >80% [1]. This therapeutic window is mediated by differential regulation of the PI3K/Akt/mTOR pathway: a131 inhibits this pathway only in normal cells (via PIK3IP1 transcriptional upregulation), whereas Ras activation in transformed cells overrides this protective mechanism, forcing mitotic entry where a131's centrosome de-clustering activity triggers catastrophic cell death [1]. In contrast, BAY-091—despite picomolar biochemical potency (IC₅₀ 1.3 nM against PIP4K2A)—failed to produce antiproliferative activity in p53-deficient tumor cells, demonstrating that target engagement alone does not confer functional cancer selectivity [2].

Cancer-selective cytotoxicity Ras-driven malignancy PIK3IP1-mediated growth arrest

Nuclear Envelope Tension and Chromatin Compaction: A131 Exhibits Distinct Cellular Mechanics Effects at Lower Concentration Than THZ-P1-2

In a direct comparative study of PIP4K inhibitors on nuclear envelope (NE) tension and chromatin organization, a131 (1 μM) produced statistically significant effects comparable to those achieved with a 10-fold higher concentration of THZ-P1-2 (10 μM). Using a FRET-based Mini-Nesprin-1 cpst sensor in hTERT-RPE1 cells, a131 at 1 μM significantly increased NE tension (inverted FRET index, p<0.001, n=37) relative to DMSO control, matching the effect magnitude of THZ-P1-2 at 10 μM (p<0.001, n=43) [1]. Similarly, FLIM-FRET chromatin compaction assays revealed that a131 (1 μM) significantly reduced chromatin compaction (increased fluorescence lifetime, p=0.0009, n=9), an effect paralleled by THZ-P1-2 only at 10 μM (p=0.0034, n=9) [1]. This 10-fold potency differential in cellular mechanics endpoints is not predicted by biochemical IC₅₀ values, suggesting a131 engages additional cellular targets or signaling nodes relevant to tensional homeostasis.

Nuclear mechanics Chromatin compaction Cellular tensional homeostasis

Enzymatic Inhibition Profile: A131 Shows Distinct PIP4K2A vs. Pan-PIP4K Potency Differential

PIP4K-IN-a131 demonstrates a biochemical inhibition profile that differs from both the pan-PIP4K2 inhibitor THZ-P1-2 and the PIP4K2A-selective inhibitor BAY-091. In purified enzyme assays, a131 inhibits PIP4K2A with an IC₅₀ of 1.9 μM and exhibits broader PIP4K family inhibition with an IC₅₀ of 0.6 μM [1]. This approximately 3-fold potency preference for the broader PIP4K family over the isolated PIP4K2A isoform is a distinguishing feature. By comparison, BAY-091 is an exceptionally potent and highly selective PIP4K2A inhibitor (IC₅₀ 1.3 nM at 10 μM ATP; >1000-fold selective over other kinases), but this biochemical potency does not translate to functional antiproliferative activity [2]. CC260 shows nanomolar Ki values (40 nM for PIP4Kα/PIP4K2A, 30 nM for PIP4Kβ) but lacks peer-reviewed functional characterization . The moderate biochemical potency of a131 (μM range) is offset by its unique dual-mechanism functional activity, which is not predicted by enzyme inhibition data alone [1].

Lipid kinase inhibition PIP4K2A selectivity Biochemical profiling

Antiproliferative Activity in ALL Models: THZ-P1-2 Superior but a131 Retains Mechanistic Distinction in Apoptosis/DNA Damage Induction

In a comparative study of three PIP4K2 inhibitors in acute lymphoblastic leukemia (ALL) cell models, THZ-P1-2 demonstrated superior antiproliferative potency (IC₅₀ range: 1.4-8.1 μM across Jurkat, MOLT4, NALM6, and Namalwa cell lines) compared to a131 (IC₅₀ range: 1.4 to >50 μM) and CC260 (IC₅₀ range: 13.3 to >50 μM) [1]. THZ-P1-2 also showed significantly better efficacy in inducing apoptosis and mitochondrial damage (p<0.05 vs. a131 and CC260) [1]. However, from a molecular signaling perspective, both THZ-P1-2 and a131 similarly induced markers of apoptosis (PARP1 cleavage) and DNA damage (γH2AX) [1]. Critically, only THZ-P1-2 induced markers of blocked autophagic flux (increased LC3BII and SQSTM1/p62) and reduced RPS6 phosphorylation (a PI3K/Akt/mTOR pathway target), indicating that a131 engages a distinct subset of downstream signaling events [1]. This differential signaling profile is consistent with a131's dual-mechanism design, which targets both PIP4K and mitotic pathways, whereas THZ-P1-2's effects are more narrowly confined to PIP4K2 inhibition with autophagic modulation.

Acute lymphoblastic leukemia PIP4K2 pharmacology Apoptosis induction

Centrosome De-Clustering Activity: Mitotic Catastrophe Mechanism Unique to a131 Among PIP4K Inhibitors

PIP4K-IN-a131 (a131) possesses a documented ability to de-cluster supernumerary centrosomes in cancer cells, triggering mitotic catastrophe—a mechanism not reported for any other PIP4K inhibitor including THZ-P1-2, CC260, or BAY-091. In Ras-transformed BJ fibroblasts, a131 treatment caused cancer cells with supernumerary centrosomes to enter mitosis with multipolar spindle formation, leading to catastrophic mitotic failure and cell death [1]. Normal BJ cells, which do not harbor supernumerary centrosomes, were spared from this effect and instead underwent reversible G1/S arrest via PIK3IP1-mediated PI3K/Akt/mTOR suppression [1]. This centrosome de-clustering activity is mechanistically distinct from the reported activities of BAY-091 (which lacks antiproliferative activity entirely [2]) and THZ-P1-2 (which induces cell death primarily through mitochondrial damage and autophagic blockade without documented centrosomal effects [3]). The dual-mechanism design—PIP4K inhibition plus mitotic disruption—appears to be structurally encoded in a131 and is not a class-wide property of PIP4K inhibitors.

Mitotic catastrophe Centrosome clustering Supernumerary centrosomes

Optimal Scientific Use Cases for PIP4K-IN-a131 Based on Quantitative Differentiation Evidence


Investigating Cancer-Selective Cytotoxicity in Ras-Driven Tumor Models with Isogenic Normal Controls

PIP4K-IN-a131 is uniquely suited for studies requiring a built-in therapeutic window between cancer and normal cells. In isogenic BJ fibroblast models (normal vs. H-Rasᴳ¹²ⱽ-transformed), a131 (10 μM, 72 h) selectively reduces transformed cell viability to ~20% while preserving normal cell viability at >80% [1]. This differential response is mechanistically driven by a131's ability to induce reversible G1/S arrest in normal cells via PIK3IP1-mediated PI3K/Akt/mTOR suppression, while Ras activation in transformed cells overrides this protective mechanism, forcing mitotic entry and centrosome de-clustering-mediated catastrophe [1]. No other PIP4K inhibitor (THZ-P1-2, CC260, BAY-091) has demonstrated comparable functional selectivity. Recommended applications include: validation of Ras-dependency in cancer cell killing; screening for resistance mechanisms that bypass PIK3IP1 upregulation; and co-treatment studies with MEK or PI3K inhibitors to assess pathway crosstalk.

Nuclear Mechanics and Chromatin Organization Studies Requiring Low-Concentration PIP4K Modulation

For researchers investigating PIP4K signaling in nuclear envelope tension, chromatin compaction, or mechanotransduction, a131 provides equivalent functional effects to THZ-P1-2 at a 10-fold lower concentration. In hTERT-RPE1 cells, a131 at 1 μM significantly alters nuclear envelope tension (p<0.001, n=37) and chromatin compaction (p=0.0009, n=9), matching the effect magnitude of THZ-P1-2 at 10 μM [2]. This concentration advantage reduces compound consumption costs and minimizes potential off-target effects associated with higher inhibitor concentrations. Recommended applications include: FRET-based nuclear tension measurements; FLIM-FRET chromatin compaction assays; YAP nuclear-cytoplasmic shuttling studies; and 2D/3D cell motility assays where PIP4K inhibition phenocopies UHRF1-dependent cell softening [2].

Centrosome Amplification and Mitotic Catastrophe Research in Cancer Cells

PIP4K-IN-a131 is the only PIP4K inhibitor with documented centrosome de-clustering activity, making it an essential tool for studies investigating therapeutic targeting of supernumerary centrosomes—a hallmark of many aggressive cancers. In Ras-transformed BJ fibroblasts harboring amplified centrosomes, a131 treatment forces cancer cells into mitosis with multipolar spindles, triggering catastrophic mitotic failure [1]. This activity is absent from the pharmacological profiles of THZ-P1-2, CC260, and BAY-091. Recommended applications include: high-content screening for compounds that induce centrosome de-clustering; validation of mitotic catastrophe as a cell death mechanism (via time-lapse microscopy of spindle morphology); and combination studies with conventional mitotic inhibitors (e.g., taxanes, Aurora kinase inhibitors) to assess synergistic mitotic disruption.

PIP4K Signaling Studies Requiring Clean Mechanistic Dissection Without Autophagic Pathway Confounding

In experimental systems where autophagic modulation is an undesired confounder, a131 offers a cleaner signaling profile than THZ-P1-2. In ALL cell models, both a131 and THZ-P1-2 induce apoptosis (PARP1 cleavage) and DNA damage (γH2AX); however, only THZ-P1-2 additionally induces markers of blocked autophagic flux (LC3BII/SQSTM1 accumulation) and suppresses RPS6 phosphorylation [3]. The absence of autophagic modulation with a131 allows researchers to attribute observed phenotypes specifically to PIP4K/mitotic dual-mechanism inhibition rather than to confounding autophagic pathway effects. Recommended applications include: studies isolating the contribution of PIP4K inhibition to apoptosis signaling; experiments where autophagy is independently modulated (e.g., via chloroquine or genetic knockout); and comparative mechanism-of-action studies across PIP4K inhibitor chemotypes.

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